molecular formula C17H28N2OS B7094438 Dimethyl-oxo-[[1-(1-phenylpropyl)piperidin-4-yl]methylimino]-lambda6-sulfane

Dimethyl-oxo-[[1-(1-phenylpropyl)piperidin-4-yl]methylimino]-lambda6-sulfane

Cat. No.: B7094438
M. Wt: 308.5 g/mol
InChI Key: IQUZMNYYWBJRFY-UHFFFAOYSA-N
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Description

Dimethyl-oxo-[[1-(1-phenylpropyl)piperidin-4-yl]methylimino]-lambda6-sulfane is a complex organic compound with a unique structure that combines elements of piperidine, phenylpropyl, and sulfur-containing functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl-oxo-[[1-(1-phenylpropyl)piperidin-4-yl]methylimino]-lambda6-sulfane typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as 1,5-diaminopentane, under acidic conditions.

    Introduction of the Phenylpropyl Group: The phenylpropyl group is introduced via a Friedel-Crafts alkylation reaction, where benzene reacts with propyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Attachment of the Methylimino Group: The methylimino group is added through a nucleophilic substitution reaction, where a methylamine derivative reacts with the piperidine ring.

    Incorporation of the Sulfur Atom: The sulfur atom is introduced using a thiolation reaction, where a sulfur-containing reagent such as thiourea reacts with the intermediate compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically requires optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors, and employing advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring or the phenylpropyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Dimethyl-oxo-[[1-(1-phenylpropyl)piperidin-4-yl]methylimino]-lambda6-sulfane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its pharmacological properties, including potential use as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of Dimethyl-oxo-[[1-(1-phenylpropyl)piperidin-4-yl]methylimino]-lambda6-sulfane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfur atom plays a crucial role in its reactivity, allowing it to form covalent bonds with target molecules, thereby altering their function.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl-oxo-[[1-(1-phenylethyl)piperidin-4-yl]methylimino]-lambda6-sulfane
  • Dimethyl-oxo-[[1-(1-phenylbutyl)piperidin-4-yl]methylimino]-lambda6-sulfane

Uniqueness

Dimethyl-oxo-[[1-(1-phenylpropyl)piperidin-4-yl]methylimino]-lambda6-sulfane is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the phenylpropyl group, in particular, influences its binding affinity and selectivity towards biological targets, differentiating it from similar compounds with different alkyl chain lengths.

Properties

IUPAC Name

dimethyl-oxo-[[1-(1-phenylpropyl)piperidin-4-yl]methylimino]-λ6-sulfane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2OS/c1-4-17(16-8-6-5-7-9-16)19-12-10-15(11-13-19)14-18-21(2,3)20/h5-9,15,17H,4,10-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQUZMNYYWBJRFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)N2CCC(CC2)CN=S(=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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